1-Azabicyclo[3.2.1]octane-6-carbonitrile
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Overview
Description
1-Azabicyclo[321]octane-6-carbonitrile is a nitrogen-containing heterocyclic compound It is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[3.2.1]octane-6-carbonitrile typically involves the construction of the azabicyclo scaffold. One common method is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes. These routes often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[3.2.1]octane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Azabicyclo[3.2.1]octane-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: Its unique structure makes it a valuable tool for studying biological processes.
Industry: It can be used in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octane-6-carbonitrile involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of certain enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . The compound’s bicyclic structure allows it to bind effectively to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure that is used in the synthesis of tropane alkaloids.
Uniqueness
1-Azabicyclo[3.2.1]octane-6-carbonitrile is unique due to its specific carbonitrile functional group, which imparts distinct chemical properties and reactivity compared to other azabicyclo compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
216593-16-7 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octane-6-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-4-8-6-10-3-1-2-7(8)5-10/h7-8H,1-3,5-6H2 |
InChI Key |
AQIHGPWTBCBSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CC2C#N |
Origin of Product |
United States |
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